molecular formula C14H12F2O B13040597 2,2-Bis(4-fluorophenyl)ethan-1-OL

2,2-Bis(4-fluorophenyl)ethan-1-OL

Cat. No.: B13040597
M. Wt: 234.24 g/mol
InChI Key: XODVYWKWNRYBRS-UHFFFAOYSA-N
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Description

2,2-Bis(4-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-fluorophenyl)ethan-1-OL typically involves the reaction of 4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-fluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of 4-fluorobenzaldehyde under hydrogen gas pressure. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Bis(4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its fluorine atoms can enhance its binding affinity to target proteins, increasing its potency and efficacy .

Properties

Molecular Formula

C14H12F2O

Molecular Weight

234.24 g/mol

IUPAC Name

2,2-bis(4-fluorophenyl)ethanol

InChI

InChI=1S/C14H12F2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2

InChI Key

XODVYWKWNRYBRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)F)F

Origin of Product

United States

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